(4E)-1-[3-(dimethylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione
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Overview
Description
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions including alkylation, acylation, and hydroxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to allow for large-scale synthesis. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-(Dimethylamino)-1-propylamine: A simpler compound with similar functional groups, used in the synthesis of surfactants and other chemicals.
Dimethylaminopropylamine: Another related compound used in personal care products.
Uniqueness: 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C27H34N2O6 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-16(2)35-21-11-9-19(14-17(21)3)25(31)23-24(18-8-10-20(30)22(15-18)34-6)29(27(33)26(23)32)13-7-12-28(4)5/h8-11,14-16,24,30-31H,7,12-13H2,1-6H3/b25-23+ |
InChI Key |
MXSNMHDAWWJRFZ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)O)OC)/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)O)OC)O)OC(C)C |
Origin of Product |
United States |
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